molecular formula C11H14N4S B12902677 1,3,4-Thiadiazol-2-amine, 5-(4-aminophenyl)-N-propyl- CAS No. 106346-54-7

1,3,4-Thiadiazol-2-amine, 5-(4-aminophenyl)-N-propyl-

Cat. No.: B12902677
CAS No.: 106346-54-7
M. Wt: 234.32 g/mol
InChI Key: NHVPAORNOUSLOJ-UHFFFAOYSA-N
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Description

5-(4-aminophenyl)-N-propyl-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom This particular compound is characterized by the presence of an aminophenyl group and a propyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-aminophenyl)-N-propyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminobenzenesulfonamide with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-aminophenyl)-N-propyl-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.

Scientific Research Applications

5-(4-aminophenyl)-N-propyl-1,3,4-thiadiazol-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 5-(4-aminophenyl)-N-propyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    5-(4-aminophenyl)-1,3,4-thiadiazol-2-amine: Lacks the propyl group, which may affect its chemical properties and biological activity.

    5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine:

    5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine: The presence of a methyl group can influence the compound’s hydrophobicity and interaction with biological targets.

Uniqueness

The presence of both an aminophenyl group and a propyl group in 5-(4-aminophenyl)-N-propyl-1,3,4-thiadiazol-2-amine imparts unique chemical properties that distinguish it from similar compounds. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

106346-54-7

Molecular Formula

C11H14N4S

Molecular Weight

234.32 g/mol

IUPAC Name

5-(4-aminophenyl)-N-propyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H14N4S/c1-2-7-13-11-15-14-10(16-11)8-3-5-9(12)6-4-8/h3-6H,2,7,12H2,1H3,(H,13,15)

InChI Key

NHVPAORNOUSLOJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NN=C(S1)C2=CC=C(C=C2)N

Origin of Product

United States

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